

A Technical Guide on the Chemical Compound Punigluconin

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Compound of Interest		
Compound Name:	Punigluconin	
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For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **Punigluconin**, an ellagitannin found in Punica granatum (pomegranate). It details the compound's chemical structure, physicochemical properties, and known biological activities. The guide includes quantitative data presented in tabular format, detailed experimental protocols for its isolation and characterization, and a visualization of its mechanism of action on a key cellular signaling pathway.

Introduction

Punigluconin is a complex polyphenol classified as an ellagitannin, a type of hydrolyzable tannin. It is naturally present in significant quantities in the bark and pericarp (peel) of pomegranate (Punica granatum L.) and has also been identified in Emblica officinalis (amla).[1] [2] Structurally, it is characterized by a gluconic acid core to which two gallic acid units and one hexahydroxydiphenic acid (HHDP) group are attached.[1][2] As a member of the tannin family, Punigluconin is of significant interest to researchers due to the well-documented antioxidant, anti-inflammatory, and potential anticancer properties of pomegranate extracts, which are largely attributed to their high ellagitannin content.[3][4] This guide serves as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties



The core chemical structure of **Punigluconin** is based on a central gluconic acid molecule. This non-cyclic sugar acid provides the backbone for the attachment of the phenolic moieties that define its chemical properties and biological activity. Specifically, it is a gallotannin and an ellagitannin, featuring ester linkages to both gallic acid and the bilactone of hexahydroxydiphenic acid, gallagic acid.

The key physicochemical properties of **Punigluconin** are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	(2R,3S)-3- [(10R,11R)-3,4,5,11,17,18,19- heptahydroxy-8,14-dioxo-9,13- dioxatricyclo[13.4.0.0², ⁷]nonad eca-1(19),2,4,6,15,17-hexaen- 10-yl]-2,3-bis[(3,4,5- trihydroxybenzoyl)oxy]propanoi c acid	[5]
CAS Number	103488-38-6	[1][2]
Molecular Formula	C34H26O23	[2][5][6]
Molecular Weight	802.56 g/mol	[5][6]
Monoisotopic Mass	802.08648707 Da	[5][7]
Topological Polar Surface Area	405 Ų	[5]
SMILES	C1INVALID-LINK C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)O)OOC(=O)C4=CC(=C(C(=C4)O)OOOC(=O)C5=CC(=C(C(=C4)C5)O)OOOOC(=O)C5=CC(=C(C(=C5)O)OOOOC(=O)COOOC(=O)OOOC(=O)OOOC(=O)	[7]
InChI Key	KZEYIYXACMUTRM- WIMKJKQSSA-N	[5]



Quantitative Data

While specific nuclear magnetic resonance (NMR) data for isolated **Punigluconin** is not commonly detailed in recent literature, its identification within complex mixtures is routinely achieved using high-resolution mass spectrometry (HRMS). The fragmentation patterns of its close structural analog, Punicalagin, are well-characterized and serve as a reference.

Analysis Type	Observation	Details	Source(s)
HPLC-ESI-MS/MS	Parent Ion [M-H] [–] at m/z 1083	This mass corresponds to Punicalagin isomers, which are structurally very similar to Punigluconin and often co-elute.	[8]
MS ² Fragmentation	Key Fragments at m/z 781, 601, 301	These fragments correspond to the loss of specific moieties: Punicalin (m/z 781), Gallagic acid (m/z 601), and Ellagic acid (m/z 301). This pattern is diagnostic for large ellagitannins like Punicalagin and Punigluconin.	[8]

The biological activity of pomegranate extracts is potent, though data for pure **Punigluconin** is limited. The following table presents quantitative data for closely related pomegranate ellagitannins and extracts, which are considered representative of **Punigluconin**'s potential activity.



Compound/Extract	Assay Type	Result (IC50)	Source(s)
Punicalagin (PG)	PBMC Proliferation Inhibition	38.52 μg/mL	[3]
Punicalin (PN)	PBMC Proliferation Inhibition	69.95 μg/mL	[3]
Ellagic Acid (EA)	PBMC Proliferation Inhibition	7.56 μg/mL	[3]
Pomegranate Peel Extract	DPPH Radical Scavenging	12.49 ± 0.60 μg/mL	[4]
Pomegranate Peel Extract	H ₂ O ₂ Scavenging	19.96 ± 0.02 μg/mL	[4]
IME Pomegranate Extract	DPPH Radical Scavenging	3.46 ± 0.061 μg/mL	[9]

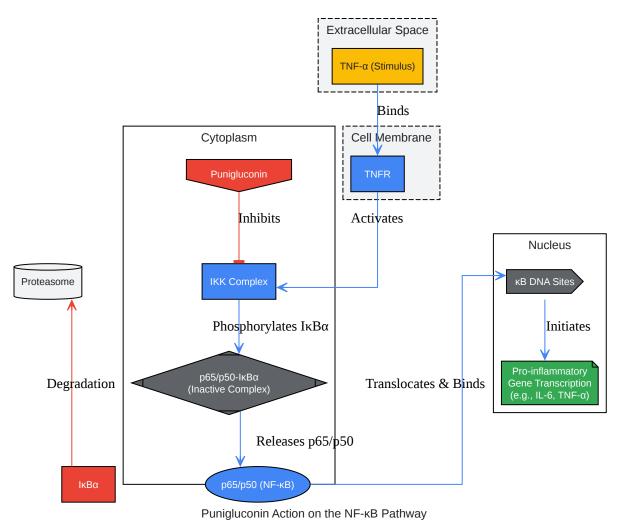
Biological Activity and Mechanism of Action

Pomegranate extracts rich in **Punigluconin** and its parent compound, Punicalagin, exhibit significant anti-inflammatory properties.[10] A primary mechanism underlying this activity is the potent inhibition of the canonical Nuclear Factor-kappa B (NF-kB) signaling pathway.[1][2][6]

The NF- κ B pathway is a central regulator of inflammation. In resting cells, the NF- κ B dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein called $I\kappa$ B α .[11][12] Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF- α), a protein complex known as $I\kappa$ B kinase (IKK) is activated. IKK then phosphorylates $I\kappa$ B α , targeting it for ubiquitination and subsequent degradation by the proteasome.[13] The degradation of $I\kappa$ B α frees the NF- κ B dimer, allowing it to translocate into the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes, including those for cytokines like IL-6 and IL-8.[12]

Studies on Punicalagin demonstrate that it directly interferes with this cascade by suppressing the phosphorylation of $I\kappa B\alpha$, likely through the inhibition of the IKK complex.[1][5] This action prevents the degradation of $I\kappa B\alpha$, thereby sequestering the NF- κB dimer in the cytoplasm and blocking the inflammatory gene expression program.[2][6]





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Inhibition of the Canonical NF-kB Signaling Pathway by **Punigluconin**.

Experimental Protocols



Protocol for Isolation and Purification from Pomegranate Peel

This protocol is a representative method synthesized from common laboratory practices for the extraction and purification of ellagitannins like **Punigluconin** from pomegranate husks.

- 1. Material Preparation:
- Obtain fresh pomegranate fruits and manually separate the peels (pericarp).
- Wash the peels with deionized water to remove surface contaminants.
- Cut the peels into small pieces and dry them in a hot air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved (moisture content < 10%).[14]
- Grind the dried peels into a coarse powder (particle size 100–400 μm) using a blender or mill. Store the powder in airtight containers, protected from light.[14]
- 2. Solvent Extraction:
- Macerate the dried pomegranate peel powder (DPPP) in a solvent mixture of ethanol and water (1:1, v/v) at a solid-to-solvent ratio of 1:10 (w/v).[14]
- Allow the extraction to proceed for 24-48 hours at room temperature with intermittent shaking or continuous stirring.[14]
- Separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to remove the ethanol. The resulting aqueous extract can be lyophilized to yield a crude tannin powder.
- 3. Purification by Column Chromatography:
- Prepare a column with a suitable adsorbent resin, such as Amberlite XAD-16, which is effective for capturing polyphenols.[15]



- Dissolve the crude lyophilized powder in deionized water and load it onto the pre-equilibrated column.
- Wash the column extensively with deionized water to remove sugars, organic acids, and other highly polar impurities.
- Elute the tannin fraction, including **Punigluconin**, using a stepwise gradient of aqueous methanol or ethanol (e.g., 20%, 40%, 60%, 80%, 100% methanol).
- Collect fractions and monitor them by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- 4. Final Purification and Analysis:
- Pool the fractions containing the target compound. Further purification can be achieved using techniques like Sephadex LH-20 chromatography or preparative HPLC if necessary.
- Analyze the final purified compound for identity and purity using HPLC-DAD and LC-MS/MS.

Protocol for Structural Characterization

- 1. High-Performance Liquid Chromatography (HPLC):
- System: An HPLC system equipped with a photodiode array (PDA) detector.
- Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
- Mobile Phase: A gradient elution is typically used, consisting of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.
- Gradient Program: A linear gradient from ~5% B to 40% B over 30-40 minutes.
- Detection: Monitor at multiple wavelengths, typically 254 nm, 280 nm, and 370 nm, to capture the UV-Vis absorbance profile characteristic of ellagitannins.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS):



- Couple the HPLC system to a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Linear Ion Trap instrument, equipped with an electrospray ionization (ESI) source.
 [16]
- Operate the ESI source in negative ionization mode, as phenolic compounds readily deprotonate.[16]
- Perform a full scan analysis to identify the [M-H]⁻ parent ion of **Punigluconin**.
- Conduct tandem MS (MS²) experiments on the parent ion to generate a fragmentation pattern. The characteristic losses of galloyl, HHDP, and ellagic acid moieties are used to confirm the identity of the compound.[8]

Conclusion

Punigluconin is a key bioactive constituent of pomegranate, contributing significantly to its pharmacological profile. Its complex chemical structure, centered on a gluconic acid core, underpins its potent biological activities, most notably the inhibition of the pro-inflammatory NF- KB signaling pathway. The standardized protocols for its extraction and characterization provided herein offer a foundation for researchers to isolate and study this compound. For professionals in drug development, **Punigluconin** and related ellagitannins represent promising scaffolds for the design of novel anti-inflammatory and chemopreventive agents. Further investigation into its specific ADME/Tox properties and in vivo efficacy is warranted.

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